N-(1,3-dioxo-5-isoindolyl)butanamide

Description

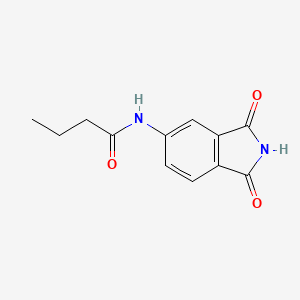

N-(1,3-dioxo-5-isoindolyl)butanamide is a synthetic organic compound featuring an isoindole-1,3-dione core substituted at the 5-position with a butanamide group. The butanamide side chain introduces flexibility and hydrophilicity, which may influence solubility and pharmacokinetic properties.

Properties

Molecular Formula |

C12H12N2O3 |

|---|---|

Molecular Weight |

232.23 g/mol |

IUPAC Name |

N-(1,3-dioxoisoindol-5-yl)butanamide |

InChI |

InChI=1S/C12H12N2O3/c1-2-3-10(15)13-7-4-5-8-9(6-7)12(17)14-11(8)16/h4-6H,2-3H2,1H3,(H,13,15)(H,14,16,17) |

InChI Key |

HYNFGUHAYZBBCE-UHFFFAOYSA-N |

SMILES |

CCCC(=O)NC1=CC2=C(C=C1)C(=O)NC2=O |

Canonical SMILES |

CCCC(=O)NC1=CC2=C(C=C1)C(=O)NC2=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogs

Key Observations :

- Substituent Complexity: Unlike the simpler butanamide group in the target compound, analogs like those in Pharmacopeial Forum (PF 43(1), 2017) incorporate oxazolidinone and dimethylaminoethyl groups, which enhance solubility and target binding .

- Biological Activity : The bis-indole and hybrid structures exhibit broader antimicrobial and kinase-inhibitory roles due to their multifunctional substituents, whereas the target compound’s activity remains speculative without direct experimental validation.

Physicochemical Properties

Analysis :

- The target compound’s lower molecular weight and moderate LogP suggest better membrane permeability compared to bulkier analogs, though its solubility may limit bioavailability.

- In contrast, bis-indole derivatives exhibit high lipophilicity, favoring tissue penetration but risking metabolic instability.

Mechanistic and Pharmacological Comparisons

- Enzyme Binding: The isoindole-1,3-dione core in this compound may interact with NADPH-dependent enzymes, akin to phthalimide derivatives. However, unlike oxazolidinone-containing analogs (e.g., linezolid derivatives), it lacks a proven ribosomal binding mechanism .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.